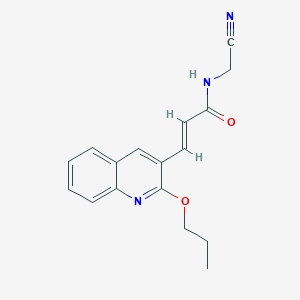

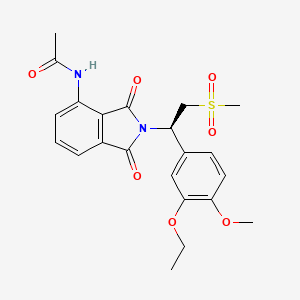

![molecular formula C16H16N4S2 B2467177 (5-Metilimidazo[1,2-a]piridin-2-il)metil (piridin-3-ilmetil)carbamoditiolato CAS No. 622794-09-6](/img/structure/B2467177.png)

(5-Metilimidazo[1,2-a]piridin-2-il)metil (piridin-3-ilmetil)carbamoditiolato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SARS-CoV-2 3CLpro-IN-13: is a chemical compound designed to inhibit the activity of the 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is essential for the viral replication and transcription processes, making it a critical target for antiviral drug development .

Aplicaciones Científicas De Investigación

SARS-CoV-2 3CLpro-IN-13 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of the 3-chymotrypsin-like protease, providing insights into the development of antiviral therapies for COVID-19. Additionally, it serves as a tool for understanding the molecular mechanisms of viral replication and resistance .

Mecanismo De Acción

Target of Action

The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This process leads to the phosphorylation of Akt, a serine/threonine kinase .

Mode of Action

The compound interacts with the active site of human PI3Kα . This interaction inhibits the activity of PI3K, thereby preventing the phosphorylation of Akt .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/Akt signaling pathway . This pathway regulates various cellular functions, including cell proliferation, growth, and differentiation . Therefore, the compound’s action can have significant downstream effects on these cellular processes.

Result of Action

The compound has demonstrated cytotoxic activity against cancer cell lines such as MCF-7 and HeLa . In vitro tests have shown that it exhibits potent inhibitory activity against these cell lines, with IC50 values of 2.55 and 3.89 µM respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: Industrial production of SARS-CoV-2 3CLpro-IN-13 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .

Análisis De Reacciones Químicas

Types of Reactions: SARS-CoV-2 3CLpro-IN-13 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of SARS-CoV-2 3CLpro-IN-13 include various organic solvents, catalysts, and protective groups to facilitate the desired chemical transformations .

Major Products: The major products formed from these reactions are intermediates that are further processed to yield the final compound, SARS-CoV-2 3CLpro-IN-13 .

Comparación Con Compuestos Similares

- Nirmatrelvir

- Ensitrelvir

- WU-04

Comparison: SARS-CoV-2 3CLpro-IN-13 is unique in its chemical structure and binding affinity compared to other similar compounds. While nirmatrelvir and ensitrelvir are also 3CLpro inhibitors, SARS-CoV-2 3CLpro-IN-13 exhibits distinct binding interactions and resistance profiles, making it a valuable addition to the arsenal of antiviral agents .

Propiedades

IUPAC Name |

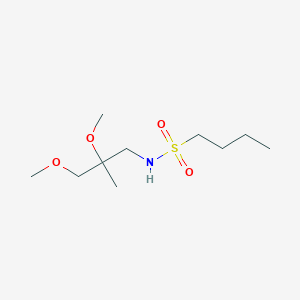

(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLBJLRRZKJCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

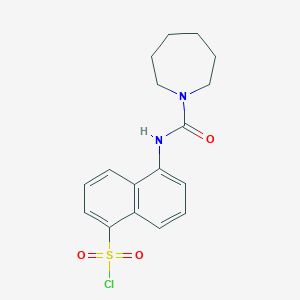

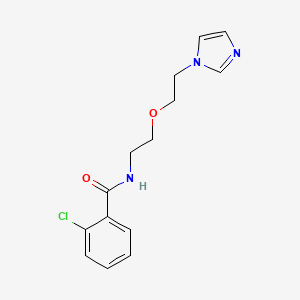

![ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)

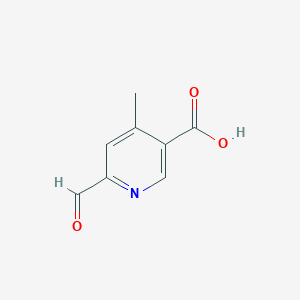

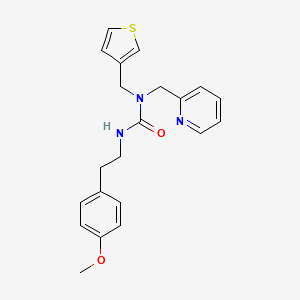

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)

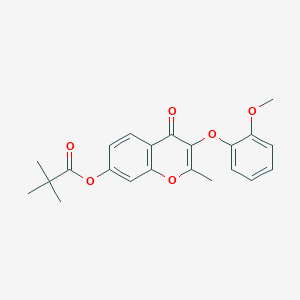

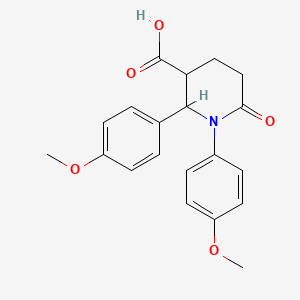

![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)

![3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2467111.png)

![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol](/img/structure/B2467113.png)